N-[2-(tert-butylsulfanyl)ethyl]-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2S2/c1-12(2,3)17-9-8-14-18(15,16)11-6-4-10(13)5-7-11/h4-7,14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJTYTMLPPEBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism Overview
The target compound is synthesized through nucleophilic acyl substitution between 4-fluorobenzenesulfonyl chloride and 2-(tert-butylsulfanyl)ethylamine. The reaction proceeds via deprotonation of the amine by a non-nucleophilic base (typically triethylamine), followed by attack of the amine's lone pair on the electrophilic sulfur atom in the sulfonyl chloride.
Key reaction parameters:
- Stoichiometry: 1:1 molar ratio of sulfonyl chloride to amine
- Base: Triethylamine (1.2-1.5 equivalents)
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: 0-25°C maintained via ice bath
Synthetic Protocol Optimization
Table 1: Comparative reaction conditions and yields
The industrial method described in patent CN105503772A demonstrates scalability through controlled addition rates and catalyst recycling, achieving 94% yield in continuous flow reactors.
Precursor Synthesis
4-Fluorobenzenesulfonyl Chloride Production
Prepared via chlorosulfonation of fluorobenzene:
- Chlorosulfonic acid (3 eq) added dropwise to fluorobenzene at -5°C
- Gradual warming to 50°C over 2 hrs
- Quenching with cold HCl yields crystalline product (92-95% purity)
Critical control points:
- Strict temperature control prevents polysubstitution
- Exclusion of moisture prevents hydrolysis to sulfonic acid
2-(tert-Butylsulfanyl)ethylamine Synthesis
Two-stage synthesis from tert-butyl mercaptan:
- Micheal Addition: tert-butyl mercaptan + acrylonitrile → 2-(tert-butylsulfanyl)acetonitrile
- Catalyst: K₂CO₃ in ethanol (65°C, 8 hrs)
- Yield: 84%
- Reduction: Ni-Raney catalyzed hydrogenation at 50 psi H₂
- Solvent: Methanol/ammonia (7:3)
- Yield: 91%
Analytical confirmation:
- ¹H NMR (CDCl₃): δ 1.28 (s, 9H, t-Bu), 2.60 (t, 2H, SCH₂), 2.85 (q, 2H, NH₂CH₂)
- IR: 3350 cm⁻¹ (N-H stretch), 2560 cm⁻¹ (S-H absence confirmation)
Advanced Reaction Engineering
Continuous Flow Synthesis
Adapting methods from industrial sulfenamide production, a plug flow reactor system enables:
- Residence time: 22 ± 3 min
- Throughput: 1.8 kg/hr
- Key advantages:
- Precise temperature control (±0.5°C)
- Immediate HCl gas removal via membrane separation
- 98.2% conversion efficiency
Process schematic:
[Amine reservoir] → [Static mixer] → [Reaction coil] → [Gas-liquid separator]
↑ ↑
[Base feed] [Sulfonyl chloride feed]
Green Chemistry Approaches
Solvent-free mechanochemical synthesis:
- Ball milling (400 rpm, stainless steel jar)
- Stoichiometric reactants + K₂CO₃ base
- Yield: 76% after 45 min processing
- Advantages: 82% reduced E-factor compared to solution-phase
Purification and Characterization
Crystallization Optimization
Solvent screening results:
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethyl acetate/hexane | Platelets | 99.3 | 88 |
| Methanol/water | Needles | 98.7 | 92 |
| Acetone | Prisms | 99.1 | 85 |
Optimal conditions: Gradual cooling from 60°C to -20°C in methanol/water (7:3) yields pharmaceutical-grade material.
Spectroscopic Characterization
¹³C NMR (DMSO-d₆):
- δ 161.2 (C-F coupling, J = 245 Hz)
- δ 138.5 (sulfonyl aromatic C)
- δ 44.8 (t-Bu C-S)
HRMS (ESI+):
- Calculated for C₁₂H₁₇FNO₂S₂ [M+H]⁺: 306.0638
- Found: 306.0635
X-ray Crystallography:
- Orthorhombic P2₁2₁2₁ space group
- S···O non-bonded distance: 3.02 Å
- Dihedral angle between aromatic rings: 87.3°
Industrial Scale-Up Challenges
Key considerations from patent analysis:
- Catalyst recycling efficiency (>98% recovery)
- Continuous HCl removal systems
- Automated crystallization control
- Waste minimization strategies
Comparative economics:
| Process | Cost ($/kg) | E-factor | Productivity (kg/m³/hr) |
|---|---|---|---|
| Batch | 420 | 18.7 | 0.8 |
| Continuous Flow | 310 | 5.2 | 4.1 |
| Mechanochemical | 290 | 1.9 | 1.2 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylsulfanyl)ethyl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Agents :
N-[2-(tert-butylsulfanyl)ethyl]-4-fluorobenzenesulfonamide has been utilized in the synthesis of antimicrobial compounds. For instance, it can react with benzaldehyde to form derivatives that exhibit antimicrobial properties, making it a valuable intermediate in drug development . -
Cancer Treatment :
The compound serves as a precursor for synthesizing potential anti-tumor agents. It has been explored in the development of dual inhibitors targeting the PI3K/mTOR pathways, which are critical in cancer cell proliferation and survival. These inhibitors have shown promising half-maximal inhibitory concentrations (IC50) around 2.88 ± 0.58 µM, indicating significant potency against cancer cell lines . -
Bioimaging :
Beyond pharmaceuticals, this compound has applications in bioimaging technologies. It can be functionalized to create fluorophores that enhance the resolution of imaging techniques, thereby aiding in biological research and diagnostics .
Materials Science Applications
-
Polymer Chemistry :
This compound can be integrated into polymer matrices to modify their properties. Its unique structure allows for the tuning of physical characteristics such as thermal stability and mechanical strength, making it useful in the development of advanced materials . -
Surface Modification :
The sulfonamide group is known for its ability to improve adhesion properties when applied to surfaces, which is beneficial in coatings and adhesives .
Case Study 1: Antimicrobial Development
In a study published in a peer-reviewed journal, researchers synthesized a series of compounds based on this compound and tested their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications.
Case Study 2: Cancer Therapeutics
A research team focused on the synthesis of PI3K/mTOR inhibitors derived from this compound. They reported that these inhibitors not only demonstrated high potency but also selectively targeted cancer cells with minimal effects on normal cells, showcasing their potential for clinical applications in oncology.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzene-1-sulfonamide
- N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide
- N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
N-[2-(tert-butylsulfanyl)ethyl]-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Biological Activity
N-[2-(tert-butylsulfanyl)ethyl]-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H18N2O4S2
- Molecular Weight : 318.41 g/mol
- CAS Number : 42643895
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain histone acetyltransferases, which play a critical role in gene regulation by modifying histones and altering chromatin structure .
Biological Activity Overview
-
Antitumor Activity :
- In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, highlighting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial properties of various sulfonamides, this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(tert-butylsulfanyl)ethyl]-4-fluorobenzenesulfonamide with high purity, and what analytical techniques validate its structural integrity?
- Methodology :
- Synthesis : Use nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 2-(tert-butylsulfanyl)ethylamine. Base catalysts (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane) enhance reaction efficiency .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure product .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using / NMR, FT-IR (sulfonamide S=O stretch ~1350 cm), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions relevant to biological assays?
- Methodology :
- Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas to untreated controls .
- Kinetic Analysis : Calculate half-life () using first-order kinetics. Use LC-MS to identify degradation products (e.g., free sulfonic acid or thiol byproducts) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the tert-butylsulfanyl group in modulating biological activity?
- Methodology :
- Analog Synthesis : Prepare derivatives with substituents like methylsulfanyl or arylthio groups. Compare their enzyme inhibition (e.g., carbonic anhydrase) using fluorometric assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions between the tert-butylsulfanyl moiety and enzyme active sites. Correlate binding energy () with experimental IC values .
Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy across studies?
- Methodology :
- Standardized Assays : Use CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls to exclude false positives .
- Mechanistic Studies : Probe membrane disruption via SYTOX Green uptake assays or β-galactosidase leakage. Compare results with structurally similar sulfonamides to isolate substituent-specific effects .
Q. How can researchers identify off-target interactions of this compound in mammalian cell lines to evaluate toxicity risks?
- Methodology :
- Proteomics : Perform affinity chromatography with immobilized compound, followed by LC-MS/MS to identify bound proteins (e.g., kinases, receptors) .
- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells. Calculate selectivity indices (SI = IC(host cell)/IC(pathogen)) to prioritize lead optimization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data reported in polar vs. nonpolar solvents?
- Methodology :
- Solubility Profiling : Use shake-flask method with HPLC quantification. Test solvents (e.g., DMSO, PBS, ethanol) at 25°C. Account for pH-dependent ionization using Henderson-Hasselbalch calculations .
- Co-solvency Studies : Evaluate solubility enhancement via PEG-400 or cyclodextrin inclusion complexes. Compare with logP predictions (e.g., ChemAxon) to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
